![molecular formula C21H29NO3 B290691 4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B290691.png)
4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate is a chemical compound that has been extensively studied by researchers due to its potential use in various scientific applications. This compound is also known as CCMA and has a molecular formula of C24H33NO3.
作用機序
The mechanism of action of CCMA is not fully understood, but studies have shown that it works by inhibiting the activity of specific enzymes and proteins in the body. This inhibition leads to a reduction in the growth and proliferation of cancer cells and other diseased cells.
Biochemical and Physiological Effects
CCMA has been shown to have a number of biochemical and physiological effects. Studies have shown that it can reduce inflammation and oxidative stress in the body, which can lead to a reduction in the risk of developing chronic diseases such as cancer and heart disease. CCMA has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of CCMA is that it is relatively easy to synthesize and can be produced in large quantities. This makes it an ideal compound for use in lab experiments and clinical trials. However, one of the limitations of CCMA is that its mechanism of action is not fully understood, which can make it difficult to design experiments and interpret results.
将来の方向性
There are a number of future directions for research on CCMA. One area of interest is the development of more efficient synthesis methods that can increase the yield of CCMA and reduce the amount of impurities. Another area of research is the investigation of the potential use of CCMA in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, researchers are interested in further exploring the biochemical and physiological effects of CCMA and its potential use in the prevention of chronic diseases.
合成法
CCMA can be synthesized using a multistep process that involves the reaction of 3-methylphenyl cyclohexanecarboxylic acid with cyclohexyl isocyanate. The resulting product is then treated with acetic anhydride to form CCMA. This synthesis method has been optimized by researchers to increase the yield of CCMA and reduce the amount of impurities.
科学的研究の応用
CCMA has been extensively studied for its potential use in various scientific applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that CCMA has anti-cancer properties and can inhibit the growth of cancer cells. Researchers have also investigated the use of CCMA in the treatment of other diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C21H29NO3 |
|---|---|
分子量 |
343.5 g/mol |
IUPAC名 |
[4-(cyclohexanecarbonylamino)-3-methylphenyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C21H29NO3/c1-15-14-18(25-21(24)17-10-6-3-7-11-17)12-13-19(15)22-20(23)16-8-4-2-5-9-16/h12-14,16-17H,2-11H2,1H3,(H,22,23) |
InChIキー |
JQJHQHOWDRSWCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC(=O)C2CCCCC2)NC(=O)C3CCCCC3 |
正規SMILES |
CC1=C(C=CC(=C1)OC(=O)C2CCCCC2)NC(=O)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



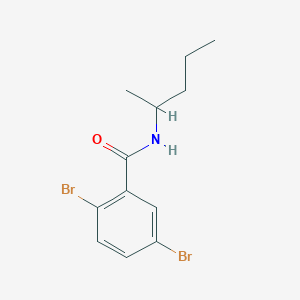
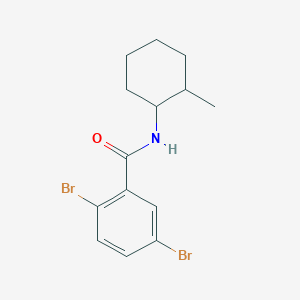
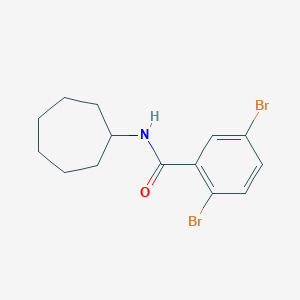
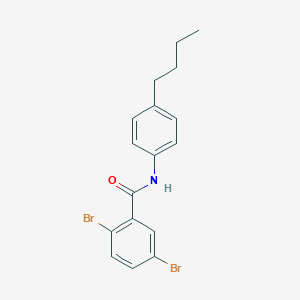
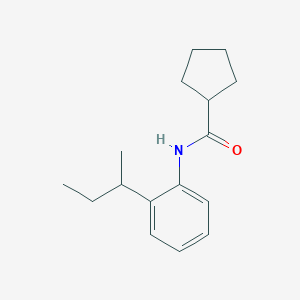
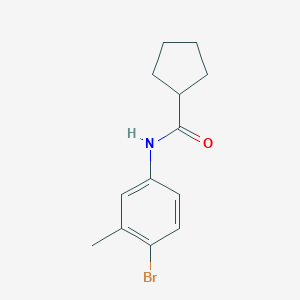
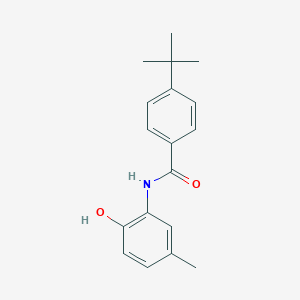
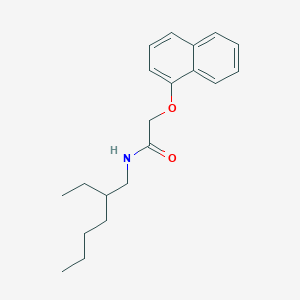
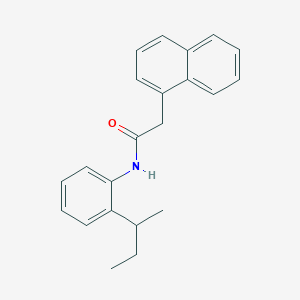
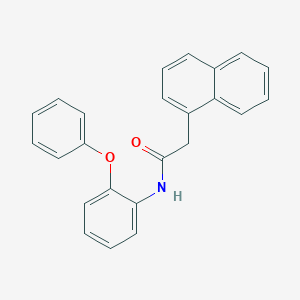
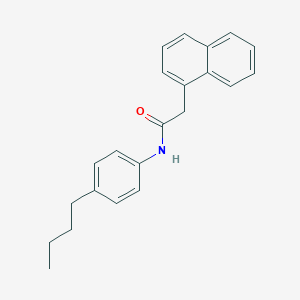
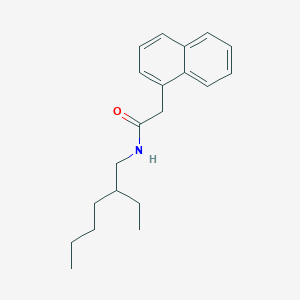
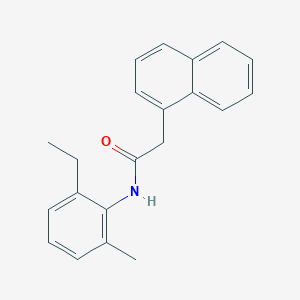
![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)